molecular formula C13H24BNO3 B7637951 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone

Cat. No. B7637951
M. Wt: 253.15 g/mol
InChI Key: XUTJRZPTGSOXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone is a chemical compound with various applications in scientific research. It is commonly known as Boc-piperidine-boronic acid or Boc-piperidine. This compound is widely used in medicinal chemistry, drug discovery, and organic synthesis due to its unique properties.

Mechanism of Action

Boc-piperidine-boronic acid acts as a boronic acid-based protease inhibitor. It binds to the active site of proteases and forms a covalent bond with the catalytic serine residue. This prevents the protease from cleaving its substrate and inhibits its activity.
Biochemical and Physiological Effects:
Boc-piperidine-boronic acid has been shown to inhibit various proteases, including chymotrypsin, trypsin, and thrombin. It has also been shown to inhibit the activity of the proteasome, a large protein complex responsible for degrading intracellular proteins. The inhibition of proteasome activity has been linked to the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Boc-piperidine-boronic acid has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It is also commercially available at a reasonable cost. However, it has some limitations, including its low solubility in water and its limited stability in acidic conditions.

Future Directions

There are several future directions for the use of Boc-piperidine-boronic acid in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Another potential application is in the development of boron-containing compounds for use in boron neutron capture therapy, a cancer treatment that involves the use of boron-containing compounds to selectively destroy cancer cells. Additionally, Boc-piperidine-boronic acid could be used as a building block for the synthesis of other boron-containing compounds with potential therapeutic properties.

Synthesis Methods

The synthesis of Boc-piperidine-boronic acid involves the reaction of piperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the product can be improved by recrystallization.

Scientific Research Applications

Boc-piperidine-boronic acid has various applications in scientific research. It is commonly used in medicinal chemistry to synthesize boron-containing compounds that have potential therapeutic properties. Boron-containing compounds have been shown to have anti-inflammatory, anti-cancer, and anti-viral activities.

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJRZPTGSOXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone

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